1alpha,24-Dihydroxycholecalciferol, also known as 1alpha,24-dihydroxyvitamin D3, is a biologically active metabolite of vitamin D3. It plays a crucial role in calcium and phosphate metabolism, influencing bone health and immune function. This compound is synthesized in the body from 25-hydroxycholecalciferol through hydroxylation processes primarily occurring in the kidneys and other tissues.
The primary source of 1alpha,24-dihydroxycholecalciferol is the metabolism of vitamin D3 (cholecalciferol), which is obtained from sunlight exposure or dietary sources. The liver converts vitamin D3 into 25-hydroxycholecalciferol, which is then further metabolized in the kidneys and other tissues to produce various active forms, including 1alpha,24-dihydroxycholecalciferol .
1alpha,24-Dihydroxycholecalciferol belongs to the class of secosteroids, which are steroid molecules characterized by a broken ring structure. It is classified under vitamin D metabolites and functions as a hormone within the body, exerting effects on calcium homeostasis and cellular processes.
The synthesis of 1alpha,24-dihydroxycholecalciferol can be achieved through several methods:
The enzymatic synthesis typically occurs in two steps:
The molecular formula for 1alpha,24-dihydroxycholecalciferol is C27H44O3. It features a unique secosteroid structure with two hydroxyl groups at the 1-alpha and 24 positions.
1alpha,24-Dihydroxycholecalciferol participates in various biochemical reactions:
The regulation of these reactions is influenced by factors such as serum calcium levels and hormonal signals (e.g., parathyroid hormone). These metabolites play significant roles in modulating bone health and mineral metabolism.
The mechanism of action for 1alpha,24-dihydroxycholecalciferol primarily involves:
Research indicates that this compound significantly influences cellular processes such as differentiation and proliferation in various tissues beyond its classical role in bone metabolism.
Relevant analyses show that its biological activity can be affected by its stability under different storage conditions .
1alpha,24-Dihydroxycholecalciferol has several applications in scientific research and medicine:
Vitamin D metabolism involves a complex enzymatic cascade that transforms inert precursors into biologically active hormones. The canonical pathway begins with cutaneous synthesis of vitamin D3 (cholecalciferol) via UVB-mediated photoisomerization of 7-dehydrocholesterol. Hepatic 25-hydroxylation by CYP2R1 converts vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating metabolite. This prohormone undergoes renal 1α-hydroxylation via CYP27B1 to form the endocrine hormone 1α,25-dihydroxyvitamin D3 (calcitriol), which regulates calcium homeostasis and gene expression through the vitamin D receptor (VDR) [1] [6].
Table 1: Key Vitamin D Metabolites and Enzymes
Metabolite | Enzyme Involved | Biological Significance |
---|---|---|
25-Hydroxyvitamin D3 | CYP2R1 (Liver) | Major circulating form, storage pool |
1α,25-Dihydroxyvitamin D3 | CYP27B1 (Kidney) | Active hormone, VDR ligand |
1α,24-Dihydroxyvitamin D3 | CYP24A1 | Inactivation intermediate |
24,25-Dihydroxyvitamin D3 | CYP24A1 | Alternative inactivation pathway |
Catabolism is mediated primarily by CYP24A1, which initiates a multi-step inactivation cascade. This mitochondrial enzyme hydroxylates both 25(OH)D3 and 1α,25(OH)2D3 at C-24 or C-23 positions. 1α,24-Dihydroxycholecalciferol (1α,24(OH)2D3) emerges as a key intermediate when CYP24A1 acts on calcitriol, preceding further oxidation to calcitroic acid for biliary excretion [2] [6] [8]. This pathway tightly regulates vitamin D bioactivity, preventing hypercalcemia and VDR overstimulation.
Structural Features:1α,24(OH)2D3 (C27H44O3, MW 416.64 g/mol) possesses a secosteroid backbone with hydroxylations at carbons 1α and 24R. X-ray crystallography confirms that the 1α-OH group adopts an equatorial configuration, while the 24R-OH projects axially from the side chain. This stereochemistry differs significantly from the 25-hydroxylation in calcitriol, impacting VDR binding affinity [1] [4]. The dihydroxylated structure enhances water solubility compared to the parent compound, facilitating urinary excretion.
Table 2: Structural Attributes of 1α,24-Dihydroxycholecalciferol
Attribute | Characteristics | Analytical Methods |
---|---|---|
Molecular Formula | C27H44O3 | High-resolution mass spectrometry |
Hydroxylation Sites | 1α (secosteroid A-ring), 24R (side chain) | X-ray crystallography, NOESY NMR |
Stereochemistry | 1α-OH equatorial, 24R-OH axial | Single-crystal X-ray analysis |
HPLC Retention | Shorter than 1,25(OH)2D3 | Reverse-phase chromatography |
Biosynthesis and Catabolic Function:CYP24A1, a multifunctional cytochrome P450 enzyme, catalyzes the 24-hydroxylation of 1α,25(OH)2D3 as its primary substrate. This reaction initiates a five-step enzymatic sequence (C-24 oxidation → C-24 hydroxylation → C-24 ketone formation → C-23 hydroxylation → side chain cleavage) culminating in water-soluble calcitroic acid. The 1α,24(OH)2D3 intermediate exhibits markedly reduced VDR affinity (≈1% of calcitriol’s binding capacity) and minimal calcemic activity, confirming its role as a biological deactivator [2] [6] [8].
Transcriptional Regulation:Though not a potent VDR agonist, 1α,24(OH)2D3 influences vitamin D-responsive genes. In vitro studies show it weakly induces CYP24A1 expression via VDR-RXR heterodimers binding to vitamin D response elements (VDREs), creating a feedback loop that accelerates its own degradation. However, its transactivation potency is 100-fold lower than calcitriol in reporter assays [4] [8].
The characterization of vitamin D metabolites advanced through key milestones:
Table 3: Key Research Milestones in Vitamin D Metabolite Discovery
Year Range | Discovery | Significance |
---|---|---|
1971-1972 | Identification of 1,25(OH)2D3 and 24,25(OH)2D3 | Established vitamin D activation/inactivation pathways |
1975-1980 | CYP24A1 enzyme purification | Confirmed catabolic hydroxylation mechanism |
1990-2000 | Synthesis of deuterated 1α,24(OH)2D3 | Enabled metabolic pathway tracing in vivo |
2008-2010 | CYP24A1 crystal structure determination | Revealed structural basis for 24-hydroxylase activity |
2011-Present | CYP24A1 mutation analysis in hypercalcemia | Defined clinical impact of impaired catabolism |
Contemporary research focuses on modulating CYP24A1 activity for therapeutic benefit. Selective CYP24A1 inhibitors (e.g., vidacalcet) aim to prolong calcitriol half-life in renal disease without inducing hypercalcemia. Parallel efforts explore 1α,24(OH)2D3 as a biomarker for vitamin D excess in granulomatous diseases and lymphomas, where ectopic 1α-hydroxylase activity overwhelms catabolic pathways [4] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7